molecular formula C10H17N B161763 Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) CAS No. 131367-08-3

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)

Cat. No. B161763
CAS RN: 131367-08-3
M. Wt: 151.25 g/mol
InChI Key: BNYKTRLTHKTHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) is a bicyclic amine that is commonly used in scientific research due to its unique chemical structure and properties. This compound is also known as norcamphor or 3-aminonorcamphane and is a stereoisomer of camphor.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI).

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions by facilitating the formation of chiral products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI). However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) in laboratory experiments is its unique chemical structure, which allows for the formation of chiral products in asymmetric synthesis reactions. However, one limitation is the limited information available on its biochemical and physiological effects.

Future Directions

There are several future directions for research on Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI). One direction is to further investigate its potential use as a chiral auxiliary in asymmetric synthesis reactions. Another direction is to study its potential use in the synthesis of biologically active compounds. Additionally, more research is needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) is a unique compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects.

Synthesis Methods

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) can be synthesized through a multi-step process starting with the reaction of camphor with hydroxylamine hydrochloride to form camphor oxime. The camphor oxime is then reduced to norcamphor oxime using sodium borohydride. Finally, the norcamphor oxime is converted to Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) through a Hofmann rearrangement reaction.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI) has been used in various scientific research studies due to its unique chemical properties. It has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use in the synthesis of biologically active compounds.

properties

CAS RN

131367-08-3

Product Name

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1,7,7-trimethyltricyclo[2.2.1.02,6]heptan-3-amine

InChI

InChI=1S/C10H17N/c1-9(2)6-4-5-7(8(6)11)10(5,9)3/h5-8H,4,11H2,1-3H3

InChI Key

BNYKTRLTHKTHMR-UHFFFAOYSA-N

SMILES

CC1(C2CC3C1(C3C2N)C)C

Canonical SMILES

CC1(C2CC3C1(C3C2N)C)C

synonyms

Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)

Origin of Product

United States

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